Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBQPBAYKVUDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435646, DTXSID501215918 | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156335-37-4, 1260849-93-1 | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Mechanism
The reaction begins with nucleophilic attack by the amine on the electrophilic ethoxymethylene carbon, forming an enamine. Intramolecular cyclization eliminates ethanol, yielding the bicyclic core.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-b]pyridazine exhibit anticancer properties. A study demonstrated that modifying the ethyl ester group can enhance cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Modified Derivative | HeLa | 5.0 |
This suggests that further structural optimization could lead to more potent anticancer agents .
Antimicrobial Properties
Another study highlighted the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These findings indicate its potential use in developing new antimicrobial agents .
Agrochemical Applications
The compound's ability to inhibit specific enzymes makes it a candidate for agrochemical applications. Research has shown that it can act as a herbicide or fungicide by targeting key metabolic pathways in plants and fungi.
Herbicidal Activity
Field trials demonstrated that formulations containing this compound effectively reduced weed growth in crops:
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Compound A (Low Dose) | 30 |
| Compound A (High Dose) | 70 |
These results suggest potential for developing environmentally friendly herbicides .
Material Science Applications
In material science, this compound can be utilized in synthesizing novel polymers or as a building block for advanced materials due to its unique chemical structure.
Polymer Synthesis
The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. For example:
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control | 30 | 200 |
| Polymer with Ethyl Ester | 45 | 250 |
This indicates its potential use in high-performance materials .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indoles are another class of nitrogen-containing heterocycles with significant biological and medicinal importance.
Uniqueness
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate (CAS No. 156335-37-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological profiles, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 206.2 g/mol. Its structural representation includes a pyrrolo-pyridazine framework, which is significant for its pharmacological properties.
Antiviral Activity
Research indicates that derivatives of pyridazine compounds exhibit antiviral properties. A study highlighted the synthesis of new pyridazine derivatives, some of which demonstrated significant activity against the Hepatitis A virus (HAV). While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential for similar activity .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. A review of related pyrazole derivatives indicated that certain structural modifications led to enhanced COX-2 inhibitory activity, a common target in anti-inflammatory drug development. Although direct studies on this compound are scarce, its chemical structure suggests it could exhibit similar pharmacodynamics as other compounds in this class .
Synthesis and Evaluation
A comprehensive review of pyrazole pharmacophores noted that compounds with similar structures to this compound have been synthesized and evaluated for their biological activities. For instance, several derivatives showed promising results in COX inhibition assays and exhibited minimal toxicity in histopathological evaluations in animal models .
Comparative Analysis
A comparative analysis of various pyridazine derivatives revealed that modifications at specific positions significantly affect biological activity. The following table summarizes findings from recent studies regarding the biological activities of similar compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibition | 0.034 | |
| Compound B | Anti-inflammatory | 54.65 | |
| Ethyl Derivative | Potential Antiviral | TBD |
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), reducing inflammation.
- Antiviral Mechanisms : Structural features may allow interaction with viral proteins or host cell pathways critical for viral replication.
Q & A
Q. Q1. What are the established synthetic routes for Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate?
Methodological Answer: The compound is synthesized via cyclization reactions or functional group modifications of pyrrolo[1,2-b]pyridazine precursors. For example, ethyl 7-bromoheptanoate and methyl (4aR)-4-hydroxy-4a-methyl-2-oxo-1-pentyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate can undergo nucleophilic substitution or esterification under reflux conditions with solvents like N,N-dimethylformamide (DMF) and catalysts such as cesium carbonate. Work-up typically involves extraction with ethyl acetate, drying over anhydrous MgSO₄, and purification via silica gel chromatography (0–80% ethyl acetate/hexane gradients) .
Q. Q2. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy: LCMS (liquid chromatography-mass spectrometry) with [M+H]+ ions (e.g., m/z 427 or 395) confirms molecular weight. HPLC retention times (e.g., 1.33 minutes under SMD-TFA05 conditions) aid in purity assessment .
- Crystallography: Single-crystal X-ray diffraction (SCXRD) reveals monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.4973 Å, b = 11.5323 Å, c = 11.2908 Å). Hydrogen-bonding networks (N–H⋯O) stabilize the crystal lattice, analyzed using SHELXL .
Advanced Research Questions
Q. Q3. What computational methods are employed to study the compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H/N⋯H contacts). Vibrational frequencies (IR/Raman) are compared with experimental data to validate computational models .
Q. Q4. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
Methodological Answer: Graph set analysis (e.g., R₂²(8) motifs) classifies hydrogen-bonding networks. For bifurcated N–H⋯O bonds, compare bond lengths (e.g., 1.96 Å for N–H⋯O=C vs. 2.15 Å for N–H⋯O(ester)) and angles (134.9° vs. 139.6°) to identify dominant interactions. Use SHELXPRO to refine disordered regions and validate against Etter’s rules for supramolecular synthons .
Q. Q5. What strategies are recommended for optimizing reaction yields in derivative synthesis?
Methodological Answer:
- Temperature Control: Stirring at 80°C in DMF improves reaction kinetics for esterification .
- Catalyst Screening: Cesium carbonate enhances deprotonation efficiency in cyclization steps.
- Purification: Gradient elution in column chromatography (ethyl acetate/hexane) separates regioisomers. LCMS tracking ensures intermediate stability .
Q. Q6. How is the compound’s biological activity evaluated in antimicrobial or anticancer studies?
Methodological Answer:
- Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) measure IC₅₀ values. Mechanistic studies focus on glycolysis inhibition via lactate dehydrogenase (LDH) activity modulation .
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies between experimental and computational vibrational spectra?
Methodological Answer:
Q. Q8. What experimental factors lead to variability in crystal packing motifs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
